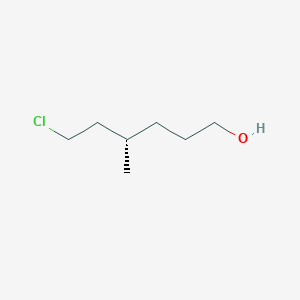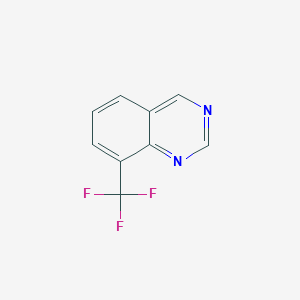
(2Z)-1,4-dibromo-2-methylbut-2-ene
概要
説明
(2Z)-1,4-dibromo-2-methylbut-2-ene is an organic compound with the molecular formula C5H8Br2. It is a dibromo derivative of butene, characterized by the presence of two bromine atoms attached to the first and fourth carbon atoms, and a methyl group attached to the second carbon atom. The compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1,4-dibromo-2-methylbut-2-ene can be achieved through the bromination of 2-methyl-1,3-butadiene. The reaction typically involves the addition of bromine (Br2) to the diene in a solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the dibromo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is carefully monitored to prevent the formation of unwanted by-products.
化学反応の分析
Types of Reactions
(2Z)-1,4-dibromo-2-methylbut-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or alkoxides (OR-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes or alkynes.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Elimination Reactions: Often performed in the presence of strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) at elevated temperatures.
Addition Reactions: Conducted in non-polar solvents like dichloromethane (CH2Cl2) or chloroform (CHCl3) with reagents such as bromine (Br2) or hydrogen bromide (HBr).
Major Products Formed
Substitution Reactions: Formation of alcohols, amines, or ethers.
Elimination Reactions: Formation of alkenes or alkynes.
Addition Reactions: Formation of dibromoalkanes or bromoalkenes.
科学的研究の応用
(2Z)-1,4-dibromo-2-methylbut-2-ene is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of (2Z)-1,4-dibromo-2-methylbut-2-ene involves its reactivity with nucleophiles and electrophiles. The compound can act as an electrophile due to the presence of bromine atoms, which are good leaving groups. This allows the compound to participate in substitution and elimination reactions, forming various products depending on the reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
1,4-dibromo-2-butene: Similar structure but without the methyl group.
1,4-dichloro-2-methylbut-2-ene: Similar structure with chlorine atoms instead of bromine.
2,3-dibromo-2-methylbutane: Similar structure but with bromine atoms on adjacent carbon atoms.
Uniqueness
(2Z)-1,4-dibromo-2-methylbut-2-ene is unique due to its specific substitution pattern and the presence of a double bond, which imparts distinct reactivity and chemical properties. The compound’s ability to undergo a variety of chemical reactions makes it a valuable intermediate in organic synthesis and industrial applications.
特性
IUPAC Name |
(Z)-1,4-dibromo-2-methylbut-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2/c1-5(4-7)2-3-6/h2H,3-4H2,1H3/b5-2- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICPKHPJQJZCFP-DJWKRKHSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCBr)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CBr)/CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(Aminomethyl)phenyl]urea](/img/structure/B3244967.png)





![Piperidine, 1-(3-oxetanyl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-](/img/structure/B3245019.png)





